

Spectroscopic Characterization of Folic Acid Disodium Salt: A Technical Guide

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Compound of Interest		
Compound Name:	Folic acid (disodium)	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic methods used to characterize folic acid disodium salt, a vital component in pharmaceutical formulations and cell culture media. This document details the principles and experimental protocols for key spectroscopic techniques, presenting quantitative data in a structured format for ease of reference and comparison.

Introduction

Folic acid, a B vitamin, is crucial for various metabolic processes, including DNA synthesis and repair. Its low solubility in water necessitates the use of its more soluble salt forms, such as folic acid disodium salt. Accurate and robust analytical methods are essential for the quality control and characterization of this compound in raw materials and finished products. Spectroscopic techniques offer powerful tools for elucidating the molecular structure and confirming the identity and purity of folic acid disodium salt. This guide explores the application of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in its characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of folic acid and its salts. The pterin ring system in the folic acid molecule contains chromophores that absorb light



in the UV-Vis region. The absorption spectrum is sensitive to pH, which influences the protonation state of the molecule.

Data Presentation

Solvent/pH	λmax 1 (nm)	λmax 2 (nm)	λmax 3 (nm)	Reference
0.1 M Sodium Carbonate	256	283	366	[1]
Phosphate Buffer (pH 9.0)	-	282.5	-	[2][3]
Alkaline Solution (pH 11)	-	-	318	[4]
Distilled Water	-	281	-	
0.1 N NaOH	250	-	-	[5]

Note: The disodium salt of folic acid will exist in its deprotonated form in aqueous and alkaline solutions, and the observed λ max values are characteristic of this form.

Experimental Protocol: UV-Vis Spectroscopy

A simple and rapid spectrophotometric method can be employed for the quantification of folic acid disodium salt.

Apparatus:

- Shimadzu UV–Vis Double Beam Spectrophotometer (model 2450 or equivalent)[6]
- 1 cm path length quartz cuvettes[1]

Reagents and Solutions:

- Folic Acid Disodium Salt reference standard
- 0.1 M Sodium Carbonate solution[1] or Phosphate buffer (pH 9.0)[2][3]
- Deionized water



Procedure:

- Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of folic acid disodium salt in the chosen solvent (e.g., 0.1 M sodium carbonate) to prepare a stock solution of known concentration.
- Preparation of Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards within a linear concentration range (e.g., 1.0–25.0 μg/mL).[1][2]
 [3]
- Spectrophotometric Measurement:
 - Set the spectrophotometer to scan a wavelength range of 200-400 nm.
 - Use the solvent as a blank to zero the instrument.
 - Measure the absorbance of each working standard at the wavelength of maximum absorption (λmax).
 - Record the absorbance values.
- Data Analysis:
 - Construct a calibration curve by plotting absorbance versus concentration.
 - Determine the concentration of unknown samples by measuring their absorbance and interpolating from the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in folic acid disodium salt, providing a molecular fingerprint of the compound. The deprotonation of the carboxylic acid groups in the glutamic acid moiety leads to characteristic changes in the IR spectrum compared to folic acid.

Data Presentation



Functional Group	Folic Acid (cm ⁻¹)	Folic Acid Disodium Salt (Characteristic Changes)	Reference
O-H Stretching (Carboxylic Acid)	Broad band ~3400- 2500	Disappearance or significant reduction of the broad O-H stretch	[7][8]
N-H Stretching (Amine & Amide)	~3450 - 3400	Present	[7]
C=O Stretching (α- Carboxyl Group)	~1694	Shifts to a lower wavenumber (asymmetric COO- stretch ~1590-1650 cm ⁻¹)	[7][8][9]
C=O Stretching (y- Carboxyl Group)	~1694	Shifts to a lower wavenumber (asymmetric COO ⁻ stretch ~1590-1650 cm ⁻¹)	[7][8]
C=O Stretching (Amide)	~1605	Present	[9]
C=C Stretching (Aromatic)	~1485	Present	[9]
Asymmetric COO ⁻ Stretching	~1449	Becomes more prominent	[7]
Symmetric COO ⁻ Stretching	~1333 - 1352	Becomes more prominent	[7]

Note: The formation of the carboxylate salt in the disodium form is the most significant indicator in the FTIR spectrum.

Experimental Protocol: FTIR Spectroscopy



Apparatus:

- Perkin-Elmer FT-IR Spectrophotometer or equivalent[10]
- · Agate mortar and pestle
- KBr press

Reagents:

- Folic Acid Disodium Salt sample
- · Potassium Bromide (KBr), IR grade

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the KBr powder to remove any moisture.
 - Grind a small amount of the folic acid disodium salt sample (1-2 mg) with approximately
 200 mg of dry KBr in an agate mortar.
 - Transfer the finely ground powder to a pellet-forming die.
 - Press the powder under high pressure to form a transparent or semi-transparent pellet.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.
 - Acquire a background spectrum of a blank KBr pellet for background correction.
- Data Analysis:
 - Identify the characteristic absorption bands and compare them with reference spectra to confirm the identity of the compound and the presence of the carboxylate groups.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR are used to confirm the structure of folic acid disodium salt. The chemical shifts can be influenced by the solvent and pH.

Data Presentation

¹³C NMR Chemical Shifts for Folic Acid

Carbon Atom	Chemical Shift (ppm)	
C23, C20, C17, C4	High (associated with C=O)	
C21, C22, C9, C19	Low	

Source:[11][12] Note: Specific chemical shift data for the disodium salt is limited in the provided search results. However, the deprotonation of the carboxylic acids would lead to a downfield shift of the carboxyl carbons (C20 and C23) and adjacent carbons compared to the fully protonated folic acid.

¹H NMR Spectral Regions for Folic Acid

Proton Type	Chemical Shift Region (ppm)
Aromatic (Pterin and PABA rings)	~6.5 - 9.0
Aliphatic (Glutamic acid moiety)	~1.8 - 4.5

Source:[13] Note: In the disodium salt, the protons on the carbons adjacent to the carboxylate groups (e.g., the α -proton of the glutamate moiety) will experience a change in their chemical environment and shift accordingly.

Experimental Protocol: NMR Spectroscopy

Apparatus:

Bruker Avance 600 MHz NMR spectrometer or equivalent[13]



5 mm NMR tubes

Reagents and Solvents:

- · Folic Acid Disodium Salt sample
- Deuterated solvent (e.g., D₂O, DMSO-d₆)
- Internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP) for D₂O[13]

Procedure:

- Sample Preparation: Dissolve an appropriate amount of the folic acid disodium salt in the chosen deuterated solvent in an NMR tube. Add a small amount of the internal standard if quantitative analysis is required.
- Spectral Acquisition:
 - Place the NMR tube in the spectrometer.
 - Tune and shim the spectrometer to obtain a homogeneous magnetic field.
 - Acquire ¹H and ¹³C NMR spectra. This may involve specific pulse sequences for solvent suppression or spectral editing (e.g., DEPT for ¹³C).
- Data Processing and Analysis:
 - Process the raw data (Fourier transformation, phase correction, and baseline correction).
 - Integrate the signals in the ¹H spectrum to determine the relative number of protons.
 - Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, coupling patterns, and by comparison with reference data and 2D NMR experiments (e.g., COSY, HSQC).

Mass Spectrometry (MS)



Mass spectrometry is used to determine the molecular weight of folic acid disodium salt and can be used to study its fragmentation pattern for structural confirmation. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques.

Data Presentation

lon	m/z (calculated)	m/z (observed)	Technique
[FA + H]+	442.15	442.4	MALDI-TOF
[FA + Na]+	464.13	463.3	MALDI-TOF
[FA + K]+	480.11	479.5	MALDI-TOF

Source:[14] Note: For folic acid disodium salt (C₁₉H₁₇N₇Na₂O₆), the expected monoisotopic mass is 485.10 g/mol . In ESI-MS, one would expect to observe ions corresponding to [M+H]⁺ at m/z 486.1, [M+Na]⁺ at m/z 508.1, and potentially the singly sodiated folic acid ion [FA-H+2Na]⁺ at m/z 486.1.

Experimental Protocol: LC-MS

Apparatus:

- Liquid Chromatography system (e.g., Thermo Scientific™ Vanquish™ HPLC) coupled to a tandem mass spectrometer (e.g., Thermo Scientific™ TSQ Quantiva™) with an ESI source.
 [15]
- C18 HPLC column (e.g., Thermo Scientific™ Accucore™ C18 100 x 2.1 mm, 2.6 μm).[15]

Reagents and Solutions:

- Folic Acid Disodium Salt sample
- Mobile Phase A: e.g., 0.5% Acetic Acid in water.[15]
- Mobile Phase B: e.g., 80:20 Methanol:Acetonitrile.[15]

Procedure:

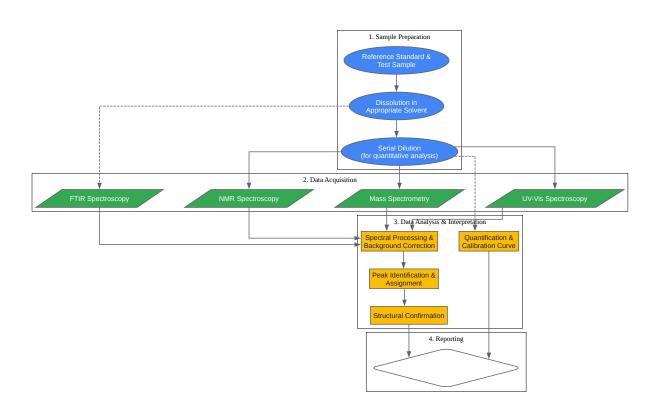


- Sample Preparation: Dissolve the sample in an appropriate solvent, often a mixture similar to the initial mobile phase conditions.
- LC Separation: Inject the sample onto the HPLC column and elute with a gradient of mobile phases A and B to separate the analyte from any impurities.
- · MS Detection:
 - The eluent from the LC is introduced into the ESI source of the mass spectrometer.
 - Set the mass spectrometer to acquire data in either positive or negative ion mode.
 - Scan a relevant mass range to detect the molecular ion of folic acid disodium salt.
 - For structural confirmation, perform tandem MS (MS/MS) by selecting the parent ion and fragmenting it to observe characteristic daughter ions.
- Data Analysis:
 - Identify the peak corresponding to folic acid disodium salt in the chromatogram.
 - Analyze the mass spectrum to confirm the molecular weight.
 - Compare the fragmentation pattern with known data if MS/MS was performed.

Visualized Workflows and Relationships General Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a pharmaceutical compound like folic acid disodium salt.





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Caption: Generalized workflow for spectroscopic analysis.



This guide provides a foundational understanding of the key spectroscopic techniques for the characterization of folic acid disodium salt. For regulatory submissions and detailed quality control, method validation according to ICH guidelines is imperative.

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